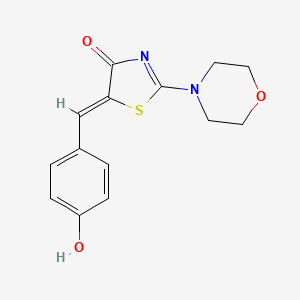![molecular formula C19H22FN3O2 B5575460 8-fluoro-2-{[4-(tetrahydro-2H-pyran-4-yl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5575460.png)
8-fluoro-2-{[4-(tetrahydro-2H-pyran-4-yl)-1-piperazinyl]carbonyl}quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-fluoro-2-{[4-(tetrahydro-2H-pyran-4-yl)-1-piperazinyl]carbonyl}quinoline is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a quinolone derivative that is known to have antibacterial and antimalarial properties.
Scientific Research Applications
Antibacterial Activity and DNA-Gyrase Inhibition
A series of quinoline derivatives, including structures similar to the one , have been synthesized and evaluated for their antibacterial activity and ability to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication. The antibacterial potency of these compounds is often compared to standard agents, highlighting the importance of specific substitutions for enhancing activity. For example, compounds with a tetrahydro-2H-pyran-4-yl and piperazinyl moiety have shown promising results against various bacterial strains and in inhibiting DNA gyrase, suggesting potential applications in treating bacterial infections (Laborde et al., 1993).
Synthesis and Molecular Structure
The synthesis and molecular structure analysis of fluoroquinolone derivatives offer insights into their pharmacological potential. Research has been conducted on the synthesis of novel fluoroquinolone derivatives, exploring different synthetic routes and structural modifications to enhance antibacterial activity. The molecular structure and crystallography studies provide a deeper understanding of the relationship between structure and activity, guiding the development of more effective antibacterial agents (Tomišić et al., 2002).
Photophysical and Electrochemical Properties
The influence of fluorine on the photophysical and electrochemical properties of quinoline derivatives has been investigated. Fluorine substitution can significantly affect the fluorescence quantum efficiency, absorption band position, and basicity of the molecule. These properties are crucial for the development of fluorescent probes and materials with potential applications in imaging and sensing technologies (Szlachcic & Uchacz, 2018).
Therapeutic Prospects and Resistance
Research on the therapeutic prospects of new fluoroquinolones, including resistance mechanisms, is vital for the development of new antibacterial drugs. The emergence of bacterial strains resistant to existing fluoroquinolones has prompted the synthesis of novel derivatives with enhanced activity and reduced resistance potential. Understanding the mechanisms of action and resistance helps in designing drugs that remain effective against resistant bacteria (Naeem et al., 2016).
Properties
IUPAC Name |
(8-fluoroquinolin-2-yl)-[4-(oxan-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c20-16-3-1-2-14-4-5-17(21-18(14)16)19(24)23-10-8-22(9-11-23)15-6-12-25-13-7-15/h1-5,15H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSVNFCCSLCIKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CCN(CC2)C(=O)C3=NC4=C(C=CC=C4F)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methyl-N-propyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboximidamide](/img/structure/B5575395.png)
![2-{[5-(2,4-difluorophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5575397.png)
![5-ethoxy-2-[(4-methylbenzyl)thio]-1H-benzimidazole](/img/structure/B5575409.png)
![(1-{[3-(4-methylphenyl)isoxazol-5-yl]methyl}-3-propylpiperidin-3-yl)methanol](/img/structure/B5575414.png)
![5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5575421.png)

![N-{3-[(2-fluorophenoxy)methyl]-4-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5575438.png)
![4-[2-(4-chlorophenoxy)ethyl]-9-ethyl-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5575449.png)
![4-hydroxy-7-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5575455.png)
![N-[2-(2-chloro-6-fluorophenyl)ethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5575462.png)
![N-[4-(dimethylamino)phenyl]-4-biphenylcarboxamide](/img/structure/B5575467.png)


![3-({methyl[2-(4-methyl-1,3-thiazol-5-yl)ethyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5575487.png)
